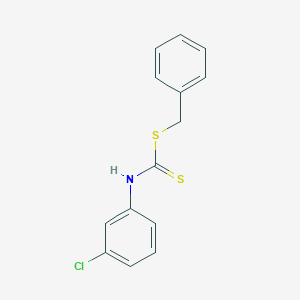
Dolichol phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dolichol phosphate is a long-chain polyisoprenoid alcohol phosphate that plays a crucial role in the glycosylation of proteins. It serves as a glycosyl carrier lipid in the biosynthesis of glycoproteins, glycosylphosphatidylinositol anchors, and other glycoconjugates. This compound is essential for the proper functioning of the endoplasmic reticulum and is involved in various cellular processes, including protein folding and trafficking .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dolichol phosphate can be synthesized through the phosphorylation of dolichol, a long-chain polyisoprenoid alcohol. The phosphorylation process typically involves the use of cytidine triphosphate (CTP) as a phosphate donor. The reaction is catalyzed by dolichyl kinase, an enzyme that facilitates the transfer of the phosphate group to dolichol .
Industrial Production Methods: Industrial production of dolichyl phosphate involves the extraction of dolichol from natural sources, such as plant or animal tissues, followed by its phosphorylation. The process requires careful control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Dolichol phosphate undergoes several types of chemical reactions, including:
Phosphorylation: The addition of a phosphate group to dolichol to form dolichyl phosphate.
Hydrolysis: The cleavage of the phosphate group from dolichyl phosphate to regenerate dolichol and inorganic phosphate.
Glycosylation: The transfer of sugar moieties to dolichyl phosphate, forming dolichyl-phosphate-linked oligosaccharides.
Common Reagents and Conditions:
Phosphorylation: Cytidine triphosphate (CTP), dolichol, dolichyl kinase, and appropriate buffer conditions.
Hydrolysis: Water and dolichyl-phosphate phosphohydrolase.
Glycosylation: Guanosine diphosphate-mannose (GDP-Man), dolichyl-phosphate-mannose synthase, and divalent cations.
Major Products:
Phosphorylation: this compound.
Hydrolysis: Dolichol and inorganic phosphate.
Glycosylation: Dolichyl-phosphate-linked oligosaccharides.
Wissenschaftliche Forschungsanwendungen
Dolichol phosphate has numerous scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of glycosylation and other biochemical processes.
Wirkmechanismus
Dolichol phosphate exerts its effects by serving as a glycosyl carrier lipid in the biosynthesis of glycoproteins and other glycoconjugates. The compound facilitates the transfer of sugar moieties from nucleotide sugars to nascent proteins, a process that occurs in the endoplasmic reticulum. This transfer is catalyzed by various glycosyltransferases, which recognize dolichyl phosphate as a substrate and facilitate the formation of glycosidic bonds .
Vergleich Mit ähnlichen Verbindungen
Dolichol phosphate is unique among polyisoprenoid alcohol phosphates due to its specific role in glycosylation. Similar compounds include:
Dolichol: The unphosphorylated form of dolichyl phosphate, which serves as a precursor in its biosynthesis.
Polyprenol: A related polyisoprenoid alcohol that does not undergo phosphorylation and has different biological functions.
Ubiquinone: Another polyisoprenoid compound involved in electron transport and cellular respiration.
This compound’s uniqueness lies in its specific role as a glycosyl carrier lipid, which is not shared by other polyisoprenoid compounds .
Eigenschaften
CAS-Nummer |
12698-55-4 |
|---|---|
Molekularformel |
C25H45O4P |
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenyl] dihydrogen phosphate |
InChI |
InChI=1S/C25H45O4P/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-29-30(26,27)28/h11,13,15,17,25H,7-10,12,14,16,18-20H2,1-6H3,(H2,26,27,28)/b22-13+,23-15+,24-17- |
InChI-Schlüssel |
GYBNOAFGEKAZTA-QOLULZROSA-N |
SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)O |
Isomerische SMILES |
CC(CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)O |
Kanonische SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)O |
Synonyme |
dolichol monophosphate dolichyl monophosphate dolichyl phosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















